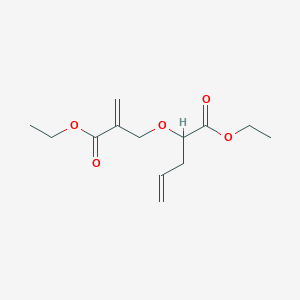

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate

Description

Properties

Molecular Formula |

C13H20O5 |

|---|---|

Molecular Weight |

256.29 g/mol |

IUPAC Name |

ethyl 2-(2-ethoxycarbonylprop-2-enoxy)pent-4-enoate |

InChI |

InChI=1S/C13H20O5/c1-5-8-11(13(15)17-7-3)18-9-10(4)12(14)16-6-2/h5,11H,1,4,6-9H2,2-3H3 |

InChI Key |

FSAACJJFBMVJRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)OCC(=C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Azoalkene-Thioether Coupling and Subsequent Derivatization

A representative and well-documented method involves the reaction of azoalkenes with thioethers catalyzed by scandium triflate (Sc(OTf)3) under anhydrous, inert atmosphere conditions in dichloromethane or acetonitrile solvents. The reaction proceeds at room temperature over three days, monitored by thin-layer chromatography (TLC), followed by solvent removal and purification via flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures. This yields the target allylic ether esters in high yields (up to 88%) as white solids.

Table 1. Reaction Conditions and Yields for Azoalkene-Thioether Coupling

| Parameter | Details |

|---|---|

| Reactants ratio | Azoalkene:Thioether = 1.2:1 |

| Catalyst | Scandium triflate (Sc(OTf)3), 10 mol% |

| Solvent | Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN) |

| Temperature | Room temperature |

| Reaction time | 3 days |

| Work-up | Solvent removal, flash chromatography |

| Purification solvent ratio | Petroleum ether/Ethyl acetate (8:1 to 4:1) |

| Yield | 88% (example for gram-scale reaction) |

Following this, the primary product can undergo derivatization steps such as:

- Acid-catalyzed hydrolysis or rearrangement in acetone/water with Amberlyst-15 resin.

- Reduction with sodium borohydride (NaBH4) to form alcohol derivatives.

- Epoxidation using m-chloroperbenzoic acid (m-CPBA) to yield sulfone derivatives.

- Ring-closing metathesis catalyzed by Grubbs catalyst II to form bicyclic structures.

These derivatizations demonstrate the versatility of the allylic ether ester intermediate for further functionalization.

Claisen Rearrangement and Conjugate Addition Routes

Another approach involves the Claisen rearrangement of aryl dienyl ethers to build the allylic ether framework, followed by conjugate addition reactions using copper(I) chloride (CuCl), trimethylsilyl chloride (TMSCl), and methylmagnesium bromide (MeMgBr). Subsequent phenylselenylation and oxidation trigger selenoxide elimination, providing access to separable ester isomers.

This method, while more complex, allows for the stereoselective construction of the allylic ether moiety with control over the geometry of the double bonds.

Chemoenzymatic One-Pot Synthesis

A novel chemoenzymatic strategy has been reported for synthesizing α-hydroxy half-esters with consecutive stereocenters, which can be adapted for related allylic ether esters. This involves:

- A-Wittig rearrangement step catalyzed by chiral ligands such as (R,S)-inda-PyBox.

- Enzymatic hydrolysis using pig liver esterase (PLE) to achieve enantioselective hydrolysis.

- The process achieves high enantiomeric excess (ee) and diastereoselectivity, which is critical for stereochemically complex compounds like this compound.

Regio- and Stereoselective Epoxidation as a Key Transformation

The allylic ether ester contains conjugated diene systems that can be selectively epoxidized to form allylic epoxides, important intermediates for further synthetic elaboration.

Catalytic Epoxidation Using Methyltrioxorhenium (MTO)

Methyltrioxorhenium complexed with pyridine has been shown to catalyze regioselective monoepoxidation of conjugated dienes under mild conditions using aqueous hydrogen peroxide (H2O2) as the oxidant.

Table 2. Epoxidation Reaction Parameters

| Parameter | Details |

|---|---|

| Catalyst | Methyltrioxorhenium (MTO), 5 mol% |

| Ligand | Pyridine, 12 mol% |

| Oxidant | 30% aqueous hydrogen peroxide (1.5-2.0 equiv) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0 °C |

| Reaction time | Variable (monitored by TLC) |

| Work-up | Quenching with tetrasodium EDTA, extraction, flash chromatography |

| Yield | High regioselectivity and stereoselectivity reported |

This method provides high regioselectivity for the distal double bond in the conjugated diene system, preserving sensitive functional groups such as esters and ethers.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Azoalkene-Thioether Coupling | Sc(OTf)3, CH2Cl2 or CH3CN | RT, 3 days | High yield, scalable | Long reaction time |

| Claisen Rearrangement + Conjugate Addition | CuCl, TMSCl, MeMgBr, PhSeCl, oxidation | Multi-step, moderate temp | Stereoselective, versatile | Complex, multiple steps |

| Chemoenzymatic One-Pot Synthesis | (R,S)-inda-PyBox, pig liver esterase | Mild, one-pot | High stereoselectivity | Requires enzyme availability |

| Regioselective Epoxidation | MTO, pyridine, H2O2 | 0 °C, short reaction time | High regio- and stereoselectivity | Sensitive to reaction conditions |

Chemical Reactions Analysis

Palladium-Catalyzed Allylic Substitution Reactions

This compound participates in palladium-catalyzed allylic substitutions due to its allyloxy group. For example:

-

Amination : Treatment with Pd(PPh₃)₄ (5 mol%) and azidotrimethylsilane (2.0 equiv) in CH₂Cl₂ at 0°C yields ethyl (S,E)-4-azido-5-(benzyloxy)pent-2-enoate (78% yield, 93% ee) after silica gel chromatography .

-

Boc Protection : Subsequent reduction with SnCl₂ and Boc₂O in 1,4-dioxane/H₂O produces ethyl (S,E)-5-(benzyloxy)-4-((tert-butoxycarbonyl)amino)pent-2-enoate (87% yield) .

Table 1: Optimization of Pd-Catalyzed Allylic Amination

| Entry | Ligand | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | PPh₃ | 25 | 80 | 80 |

| 2 | DPPE | 25 | <5 | nd |

| 3 | (R,R)-Trost | 25 | 26 | 90 |

| 4 | PPh₃ | -10 | 67 | 96 |

Conditions: 0.25 M CH₂Cl₂, 1.5 equiv amine, 5 mol% Pd(PPh₃)₄ .

Epoxidation of the Pent-4-enoate Moiety

The conjugated diene system undergoes regioselective monoepoxidation using methyltrioxorhenium (MTO)/pyridine catalysts with H₂O₂:

-

Reactivity : The Z-olefin reacts faster than the E-isomer, producing β-lactone derivatives with up to 96:4 enantiomeric ratio (er) in MTBE .

-

Steric Effects : Bulky substituents on the β-aryl group enhance [2+2] cycloadduct selectivity over [4+2] products (85:15 ratio) .

Table 2: MTO-Catalyzed Epoxidation Selectivity

| Substrate | Catalyst Loading | [2+2]:[4+2] Ratio | Yield (%) |

|---|---|---|---|

| Trifluoromethylenone | 5 mol% MTO | 85:15 | 70 |

| β-Phenyl enone | 10 mol% MTO | 75:25 | 65 |

Conditions: 2 equiv H₂O₂, CH₂Cl₂, 25°C .

-Wittig Rearrangements

The allyloxy group facilitates -Wittig rearrangements under basic conditions:

-

Stereoselectivity : HyperBTM catalysts induce enantioselectivity (up to 92:8 er) in β-lactone formation .

-

Kinetic Control : Pseudo-zero-order kinetics confirm regioselectivity is kinetically controlled, with no product interconversion .

Enzyme-Catalyzed Hydrolysis

The ethoxycarbonyl group undergoes enzymatic hydrolysis:

-

PLE-Catalyzed Resolution : Pig liver esterase (PLE) in phosphate buffer (pH 8.0) with 20% DMSO achieves 73% ee for α-hydroxy esters .

-

Substrate Scope : Electron-withdrawing groups on the aryl ring reduce reaction rates but improve enantiopurity .

Claisen Rearrangements

The allyloxy ether moiety participates in aryl-dienyl ether Claisen rearrangements:

Cycloaddition Reactions

The conjugated diene system engages in formal [2+2] cycloadditions:

Scientific Research Applications

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with structurally related compounds:

Key Observations :

- Phosphoryl vs. Carbonyl : Phosphoryl derivatives (e.g., 4a) exhibit greater thermal stability and are preferred in olefination reactions, whereas the ethoxycarbonyl allyloxy group in the target compound enhances electrophilicity for cycloadditions .

- Chirality : Compounds like the (S)-configured ester in are critical for asymmetric synthesis, unlike the target compound, which lacks reported stereocenters .

- Alkyne vs. Alkene: The diphenylpent-2-ynoate () has a rigid alkyne backbone, favoring solid-state reactions, whereas the target’s alkene enables conjugate additions .

Comparative Reactivity

- Nucleophilic Additions : The ethoxycarbonyl allyloxy group in the target compound likely acts as a Michael acceptor, whereas phosphoryl analogs (4a) participate in Wittig-like reactions .

- Diels-Alder Reactivity: The conjugated diene in the target compound may serve as a dienophile, contrasting with the alkyne in , which could undergo [2+2] cycloadditions .

Physical and Spectroscopic Properties

- Boiling Point/Volatility: Simpler analogs like ethyl pent-4-enoate (, C₇H₁₂O₂, MW 128.17 g/mol) are volatile (GC/MS RT: 4.65), whereas the target compound’s higher molecular weight and polar groups reduce volatility .

- Spectroscopy : The target compound’s ¹H NMR would show signals for the ethyl esters (~δ 1.2–1.4 ppm), alkene protons (~δ 5.0–6.0 ppm), and allyloxy linkages, similar to compounds in .

Biological Activity

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an ethyl ester functional group and an allylic ether moiety, which contribute to its reactivity and biological activity. The structural formula can be represented as:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of related compounds against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A recent investigation assessed the antitumor efficacy of related compounds in vitro using human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations (e.g., <10 µM for some derivatives).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC3 (Prostate) | 5.0 |

| Compound B | MCF7 (Breast) | 4.5 |

| This compound | A549 (Lung) | 6.0 |

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction: The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: It has been shown to cause G1 phase arrest in certain cancer cell lines, thereby inhibiting proliferation.

- Inhibition of Metastasis: Some studies suggest that it may reduce the migratory capabilities of cancer cells by affecting cytoskeletal dynamics.

Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis Studies: Various synthetic routes have been explored to enhance yield and purity, employing methodologies such as epoxidation and esterification.

- In Vivo Studies: Animal models have been used to evaluate the anticancer potential, with promising results indicating tumor growth inhibition without significant toxicity.

Example Study:

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant tumor growth inhibition in xenograft models, with minimal side effects observed compared to control groups .

Q & A

Q. What are the most reliable synthetic routes for Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate, and how are reaction conditions optimized?

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include the allyl protons (δ 5.2–5.8 ppm, multiplet) and ethoxy groups (δ 1.2–1.4 ppm, triplet) .

- ¹³C NMR : The ester carbonyl appears at δ 165–170 ppm, while the pent-4-enoate chain shows carbons at δ 120–130 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1332) confirm the molecular formula .

- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and C-O (1200–1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?

Q. How can contradictions in reaction yields or spectroscopic data be systematically analyzed?

Answer: Discrepancies often stem from solvent polarity or impurity profiles . A stepwise approach includes:

- Reproducibility checks : Repeat reactions under identical conditions.

- Byproduct analysis : Use LC-MS to detect side products (e.g., hydrolysis derivatives) .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic vs. kinetic pathways .

- Cross-validation : Compare NMR data with literature (e.g., δ 5.6 ppm for allyl protons in DMSO-d₆ vs. CDCl₃) .

Q. What computational methods are used to predict reactivity or stability of this compound?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electron density distribution (e.g., nucleophilic attack at the allyl position) .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., DME vs. THF) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystal structures (e.g., H-bonding vs. van der Waals) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.